2,4-Dimethylbenzenesulfonyl chloride

Description

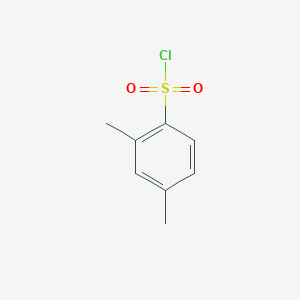

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREOGXBZEAMJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060571 | |

| Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-60-9 | |

| Record name | 2,4-Dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylbenzenesulfonyl Chloride

CAS Number: 609-60-9

This technical guide provides a comprehensive overview of 2,4-dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis with significant applications in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and reactivity, with a focus on its role in the creation of targeted inhibitors.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a versatile intermediate in chemical synthesis.[1][2] Its properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 609-60-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉ClO₂S | [1][2][3] |

| Molecular Weight | 204.67 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 28-33 °C | [2] |

| Boiling Point | 82 °C at 0.4 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Flash Point | >110 °C | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | FREOGXBZEAMJQN-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)C | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. The ¹H Nuclear Magnetic Resonance (NMR) spectral data is provided below.

| Type | Data | Reference(s) |

| ¹H NMR (400MHz, CDCl₃) | δ 7.95 (d, J=8.1Hz, 1H), 7.24-7.15 (m, 2H), 2.75 (s, 3H), 2.43 (s, 3H) | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is the chlorosulfonation of m-xylene.[7][8] This electrophilic aromatic substitution reaction is a well-established industrial process.

Experimental Protocol: Chlorosulfonation of m-Xylene

This protocol is based on a method described in a patent for the preparation of 2,4-disubstituted benzenesulfonyl chlorides.[7]

Materials:

-

m-Xylene (2.65 kg)

-

Anhydrous potassium sulfate (0.05 kg)

-

Chlorosulfonic acid (3.25 kg initially, then 6 kg)

-

Phosphorus trichloride (0.5 kg)

-

Ice-water mixture (25 kg)

-

50L reaction kettle

-

100L glass storage tank

Procedure:

-

Add 2.65 kg of m-xylene and 0.05 kg of anhydrous potassium sulfate to a 50L reaction kettle with stirring.

-

Cool the mixture to 20°C using an ice-water bath.

-

Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel, maintaining the reaction temperature at 20°C.

-

After the addition is complete, maintain the reaction at 20°C for 0.5 hours.

-

While maintaining the temperature at 20°C, slowly add another 6 kg of chlorosulfonic acid dropwise.

-

Following the second addition of chlorosulfonic acid, add 0.5 kg of phosphorus trichloride.

-

Keep the reaction mixture at 20°C for 5.0 hours to obtain the sulfonylated material.

-

In a separate 100L glass storage tank, prepare a mixture of 25 kg of ice and water.

-

With stirring, slowly add the sulfonylated material to the ice-water mixture, ensuring the temperature is maintained below 15°C for 1.0 hour.

-

Transfer the mixture to a separatory funnel and allow it to stand for 1.0 hour.

-

Separate the lower organic layer, which contains the this compound product.

Reactivity and Applications in Drug Development

This compound is a valuable electrophilic reagent, primarily used for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[9] This reactivity is fundamental to its application in medicinal chemistry.

General Reaction: Sulfonamide Formation

The reaction with a primary or secondary amine yields the corresponding sulfonamide. This is a nucleophilic substitution reaction at the sulfonyl group.

Application in the Synthesis of Targeted Inhibitors

This compound has been utilized as a key reagent in the synthesis of potent and selective inhibitors for various biological targets, highlighting its importance in drug discovery.

1. BRPF1 Bromodomain Inhibitors: This compound is used in the synthesis of dimethyl benzimidazolones, which act as potent and selective inhibitors of the BRPF1 bromodomain. Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in the regulation of gene transcription. Their dysregulation is often associated with cancer.

2. Glucocerebrosidase Inhibitors for Gaucher Disease: this compound is also a reagent in the synthesis of quinazoline analogs that function as glucocerebrosidase inhibitors.[10] Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.[10][11] Some inhibitors can act as pharmacological chaperones, helping to correctly fold the mutated enzyme and restore some of its activity.[12]

Safety Information

This compound is classified as a corrosive substance.[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

| Hazard Information | Precautionary Statements |

| Signal Word: Danger | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Hazard Statement: H314 - Causes severe skin burns and eye damage. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310: Immediately call a POISON CENTER or doctor/physician. |

This safety information is a summary. Please refer to the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound 97 609-60-9 [sigmaaldrich.com]

- 3. hisunnychem.lookchem.com [hisunnychem.lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]

- 7. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]

- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. Glucocerebrosidase inhibitors for the treatment of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of Gaucher disease with an enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 2,4-Dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis and medicinal chemistry. It details its physicochemical properties, outlines a standard experimental protocol for its use, and illustrates a representative synthetic workflow.

Physicochemical Properties

This compound is a versatile sulfonylating agent. Its key quantitative properties are summarized below for easy reference.

| Property | Value |

| Molecular Weight | 204.67 g/mol [1][2][3] |

| Molecular Formula | C₈H₉ClO₂S[1][3] |

| CAS Number | 609-60-9[1][3] |

| Melting Point | 28-33 °C[3] (lit.), 53-56 °C[2] (lit.) |

| Boiling Point | 82 °C at 0.4 mmHg[3] |

| Density | 1.290 ± 0.06 g/cm³ (Predicted)[3] |

| Appearance | Off-White Solid[3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[3] |

Core Applications and Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of a variety of organic compounds, particularly sulfonamides. Sulfonamides are a critical class of compounds in drug development, known for their antibacterial, diuretic, and anticonvulsant properties. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.

Experimental Protocol: Synthesis of a Sulfonamide

The following is a representative protocol for the synthesis of a sulfonamide derivative using this compound and a generic primary amine (R-NH₂). This procedure is a foundational method that can be adapted for various research and development applications.

Objective: To synthesize N-Alkyl-2,4-dimethylbenzenesulfonamide.

Materials:

-

This compound

-

A primary amine (R-NH₂)

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

-

Characterization: Confirm the identity and purity of the final sulfonamide product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of a sulfonamide derivative as described in the protocol above.

Logical Relationship: Role in Medicinal Chemistry

This compound serves as a foundational building block in structure-activity relationship (SAR) studies. By reacting it with a diverse library of amines, chemists can systematically modify a lead compound to probe its interaction with a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to 2,4-Dimethylbenzenesulfonyl Chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key reactions of 2,4-Dimethylbenzenesulfonyl chloride. This versatile reagent is a valuable building block in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry and material science.

Core Chemical Properties

This compound, also known as m-xylenesulfonyl chloride, is a solid at room temperature. It is characterized by the presence of a sulfonyl chloride functional group attached to a 2,4-dimethylated benzene ring. This substitution pattern influences its reactivity and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO₂S | [1] |

| Molecular Weight | 204.67 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 28-33 °C | [1] |

| Boiling Point | 82 °C / 0.4 mmHg | [2] |

| Density | 1.290 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| CAS Number | 609-60-9 | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy:

A reported ¹H NMR spectrum for this compound in CDCl₃ (400MHz) shows the following peaks: δ 7.95 (d, J=8.1Hz, 1H), 7.24-7.15 (m, 2H), 2.75 (s, 3H), 2.43 (s, 3H).[3]

¹³C NMR, IR, and Mass Spectrometry:

Synthesis of this compound

The primary method for the synthesis of this compound is the chlorosulfonation of m-xylene.

Experimental Protocol: Chlorosulfonation of m-Xylene

This protocol is based on a patented method for the preparation of 2,4-disubstituted benzenesulfonyl chlorides.[6]

Materials:

-

m-Xylene

-

Chlorosulfonic acid

-

Anhydrous potassium sulfate

-

Ice-water mixture

Procedure:

-

In a 50L reaction kettle, add 2.65 kg of m-xylene.

-

With stirring, add 0.05 kg of anhydrous potassium sulfate.

-

Control the reaction temperature at 20°C using an ice-water bath.

-

Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel.

-

After the addition is complete, maintain the reaction at 20°C for 0.5 hours.

-

In a second step, slowly add an additional 6 kg of chlorosulfonic acid dropwise at 20°C.

-

Following this, add 0.5 kg of phosphorus trichloride and maintain the temperature at 20°C for 5.0 hours to obtain the sulfonylated material.[6]

-

In a separate 100L glass storage tank, prepare a mixture of 25 kg of ice and water.

-

With stirring, slowly add the sulfonylated material to the ice-water mixture, ensuring the temperature is maintained below 15°C for 1.0 hour.

-

Transfer the mixture to a separatory funnel and allow it to stand for 1.0 hour.

-

Separate the lower organic layer, which contains the this compound.

Caption: Synthesis workflow for this compound.

Key Reactions and Experimental Protocols

This compound is a key intermediate for the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry.

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[1][7]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous pyridine or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Caption: General workflow for sulfonamide synthesis.

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base produces sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions.

This is a general procedure for the synthesis of sulfonate esters.

Materials:

-

This compound (1.0 eq)

-

Alcohol (1.0 eq)

-

Anhydrous pyridine (1.1-1.5 eq)

-

Anhydrous dichloromethane (DCM) or chloroform

-

Ice-cold dilute HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM or chloroform in a round-bottom flask under an inert atmosphere.

-

Add anhydrous pyridine (1.1-1.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM or chloroform to the stirred mixture.

-

Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature. Continue stirring until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice-cold dilute HCl.

-

Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonate ester by recrystallization or column chromatography.

Caption: General workflow for sulfonate ester synthesis.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is also sensitive to moisture.[2]

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H314: Causes severe skin burns and eye damage |

| P280, P305+P351+P338, P310 |

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of new pharmaceuticals and materials. Its synthesis via chlorosulfonation of m-xylene is a well-established process. The reactivity of its sulfonyl chloride group allows for the straightforward preparation of a diverse range of sulfonamides and sulfonate esters. Proper handling and safety precautions are paramount when working with this corrosive compound. This guide provides researchers, scientists, and drug development professionals with the core technical information required for the effective and safe utilization of this compound in their research and development endeavors.

References

- 1. 2,4-二甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 609-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Spectral Data of 2,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Spectral Data

The following tables summarize the available and predicted spectral data for this compound. Due to a lack of publicly available experimental spectra for ¹³C NMR, IR, and Mass Spectrometry, the data presented in these sections are based on predictions and data from analogous compounds. This information is intended to provide a likely spectral profile for the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The following data has been reported for this compound in deuterated chloroform (CDCl₃) at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Aromatic H (ortho to SO₂Cl) |

| 7.24-7.15 | m | 2H | Aromatic H's |

| 2.75 | s | 3H | Methyl H's (para to SO₂Cl) |

| 2.43 | s | 3H | Methyl H's (ortho to SO₂Cl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C (ipso to SO₂Cl) |

| ~143 | Aromatic C (para to SO₂Cl) |

| ~135 | Aromatic C (ortho to SO₂Cl) |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~22 | Methyl C (para to SO₂Cl) |

| ~20 | Methyl C (ortho to SO₂Cl) |

IR (Infrared) Spectroscopy Data (Predicted)

An experimental IR spectrum for this compound is not widely published. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. Strong absorptions are expected for the sulfonyl chloride group.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1380-1370 | Strong | Asymmetric SO₂ stretch |

| ~1190-1170 | Strong | Symmetric SO₂ stretch |

| ~600-500 | Strong | S-Cl stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Possible Fragment |

| 204/206 | [M]⁺ (Molecular ion) |

| 139 | [M - SO₂Cl]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of this compound and the acquisition of the spectral data presented above.

Synthesis of this compound

This protocol is based on the widely used method of electrophilic aromatic substitution of m-xylene.

Materials:

-

m-Xylene

-

Chlorosulfonic acid

-

Anhydrous potassium sulfate (or other drying agent)[1]

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice-water bath, add m-xylene and anhydrous potassium sulfate.

-

Slowly add chlorosulfonic acid dropwise to the stirred mixture while maintaining a low temperature (e.g., 15-20°C).[1]

-

After the addition is complete, allow the reaction to proceed at the same temperature for a specified period (e.g., 30 minutes).[1]

-

Carefully pour the reaction mixture over a mixture of ice and water with vigorous stirring.

-

Separate the organic layer. The product, this compound, will be in the organic layer.

-

The organic layer can be washed with water and brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation under reduced pressure or recrystallization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: A 300-600 MHz NMR spectrometer.

-

Parameters: A standard proton experiment is typically sufficient. This usually involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Instrument: A 75-150 MHz NMR spectrometer.

-

Parameters: A standard carbon experiment with proton decoupling is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time may be necessary. A relaxation delay of 2-5 seconds is common.

IR Spectroscopy

Sample Preparation (for a solid sample):

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure: Place the prepared sample in the instrument's sample holder and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet/Nujol) should be taken and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as needed for the specific instrument and ionization technique.

Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an EI source.

-

Procedure: Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph). The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the synthesis and a common reaction of this compound.

Caption: Synthesis workflow for this compound.

Caption: Common reaction of this compound.

References

An In-depth Technical Guide to the NMR Spectrum of 2,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Dimethylbenzenesulfonyl chloride. This document includes detailed tables of ¹H and ¹³C NMR spectral data, experimental protocols for its synthesis, and a visual representation of its chemical structure with corresponding NMR assignments.

Chemical Structure and NMR Assignments

This compound is an organic compound with the chemical formula C₈H₉ClO₂S. The molecule consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonyl chloride group at position 1.

Caption: Chemical structure of this compound with ¹H NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and predicted ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.97 | Doublet (d) | 8.1 | 1H | H-6 |

| 7.20-7.13 | Multiplet (m) | - | 2H | H-3, H-5 |

| 2.75 | Singlet (s) | - | 3H | 2-CH₃ |

| 2.44 | Singlet (s) | - | 3H | 4-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz.[1]

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 145.1 | C-SO₂Cl |

| 143.0 | C-CH₃ (at C4) |

| 139.3 | C-CH₃ (at C2) |

| 134.8 | C-H (at C6) |

| 132.5 | C-H (at C5) |

| 127.2 | C-H (at C3) |

| 21.8 | 4-CH₃ |

| 20.9 | 2-CH₃ |

Prediction performed using an online NMR prediction tool.

Experimental Protocols

The following protocol describes a method for the synthesis of this compound.

Synthesis of this compound[1]

Materials:

-

m-xylene

-

Chlorosulfonic acid

-

Anhydrous magnesium sulfate

-

Ice-water bath

-

Reaction kettle (50L)

-

Dropping funnel

Procedure:

-

To a 50L reaction kettle, add 2.65 kg of m-xylene.

-

With stirring, add 0.05 kg of anhydrous magnesium sulfate.

-

Cool the reaction mixture to 15 °C using an ice-water bath.

-

Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel, maintaining the reaction temperature at 15 °C.

-

After the addition is complete, maintain the reaction at 15 °C for an additional 30 minutes.

-

The resulting product is this compound.

Note: This protocol is based on a patent and should be adapted and scaled appropriately for laboratory use with all necessary safety precautions.

Logical Workflow for Synthesis

The synthesis of this compound from m-xylene involves a direct electrophilic aromatic substitution reaction.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide on the Safety and Handling of 2,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,4-dimethylbenzenesulfonyl chloride. The information herein is intended to supplement, not replace, institutional safety guidelines and professional judgment. Adherence to rigorous safety practices is paramount when working with this corrosive and reactive compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 609-60-9 |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Appearance | Solid |

| Melting Point | 28-33 °C |

| Boiling Point | 82 °C at 0.4 mmHg |

| Density | 1.290 ± 0.06 g/cm³ (Predicted) |

| Flash Point | >110 °C (>230 °F) - closed cup[1][2] |

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[2] |

Experimental Protocols

Strict adherence to established protocols is critical to mitigate the risks associated with this compound. The following sections detail procedures for quenching reactions and decontaminating spills.

Protocol for Quenching Reactions Containing this compound

This protocol outlines the safe neutralization of residual this compound in a reaction mixture.

Materials:

-

Reaction mixture containing this compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution[3]

-

Ice bath

-

Large beaker (volume at least 5-10 times that of the reaction mixture)[3]

-

Stir plate and stir bar

-

pH paper

-

Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.

Procedure:

-

Preparation: In a certified chemical fume hood, place the large beaker containing the saturated sodium bicarbonate or sodium hydroxide solution on a stir plate and immerse it in an ice bath to cool.[3] A general guideline is to use at least a 5-10 molar excess of the base relative to the initial amount of this compound.[3]

-

Slow Addition: With vigorous stirring, slowly and carefully add the reaction mixture dropwise to the cold basic solution.[1] Caution: This reaction is exothermic and will generate gas (carbon dioxide if using bicarbonate).[3] The rate of addition must be carefully controlled to prevent excessive foaming, a rapid temperature increase, or overflow.[3]

-

Neutralization: Continue to stir the mixture in the ice bath for a minimum of 30 minutes after the addition is complete to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.[1]

-

pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper, test the aqueous layer to confirm that the pH is neutral or slightly basic (pH 7-9).[3] If the solution is still acidic, add more base.

-

Workup: The neutralized mixture can now be safely processed, for example, by transfer to a separatory funnel for aqueous extraction.[1]

Protocol for Decontamination of Spills

This protocol provides a step-by-step guide for the safe cleanup of a small-scale spill of this compound in a laboratory setting.

Materials:

-

Spill containment materials (e.g., sand, vermiculite, or a commercial absorbent)

-

Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃) for neutralization

-

Plastic scoop and dustpan

-

Heavy-duty sealable plastic bags for waste disposal

-

Appropriate PPE: chemical-resistant gloves, safety goggles, face shield, lab coat, and, if necessary, respiratory protection.

Procedure:

-

Immediate Actions:

-

Alert personnel in the immediate area and evacuate if necessary.

-

If the spill is significant or if you are unsure how to proceed, contact your institution's emergency response team.

-

Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

-

Containment:

-

Neutralization and Absorption:

-

Collection:

-

Final Decontamination:

-

Wipe the spill area with a cloth or paper towels dampened with a saturated sodium bicarbonate solution.

-

Follow with a final wipe-down with soap and water.

-

Place all contaminated cleaning materials into the hazardous waste bag.

-

-

Disposal:

-

Seal the waste bag and label it clearly as "Hazardous Waste: this compound Spill Debris."

-

Dispose of the waste according to your institution's hazardous waste management guidelines.

-

-

Reporting:

-

Report the spill to your laboratory supervisor and the appropriate institutional safety office.[3]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and chemical relationships for the safe handling of this compound.

Incompatible Materials and Hazardous Reactions

This compound is incompatible with a range of common laboratory reagents. Contact with these substances can lead to vigorous, exothermic reactions and the release of hazardous byproducts.

Table 3: Chemical Incompatibilities and Hazardous Reactions

| Incompatible Material | Hazardous Reaction/Products |

| Water/Moisture | Reacts, potentially violently, to produce corrosive 2,4-dimethylbenzenesulfonic acid and hydrogen chloride gas.[7] |

| Strong Bases | Vigorous and exothermic neutralization reactions.[8] |

| Alcohols | Reacts to form sulfonate esters, often exothermically.[9] |

| Amines | Reacts to form sulfonamides, the basis of the Hinsberg test for amines.[7] The reaction can be vigorous. |

| Strong Oxidizing Agents | May cause fire or explosion.[8] |

Upon thermal decomposition, this compound can release toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[8]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for formal safety training and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-二甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. qmul.ac.uk [qmul.ac.uk]

- 5. ccny.cuny.edu [ccny.cuny.edu]

- 6. acs.org [acs.org]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

A Technical Guide to the Chemical Mechanism of Action of 2,4-Dimethylbenzenesulfonyl Chloride as an Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical mechanism of action of 2,4-dimethylbenzenesulfonyl chloride, focusing on its application as a protecting group for primary and secondary amines in organic synthesis. This document outlines the underlying chemical principles, detailed experimental protocols, quantitative data, and a comparative analysis with other relevant sulfonyl-based protecting groups.

Introduction: The Role of Sulfonyl Protecting Groups in Synthesis

In multi-step organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals, the temporary masking of reactive functional groups is a cornerstone strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. Sulfonamides are a robust class of amine protecting groups, valued for their stability across a wide range of reaction conditions. The 2,4-dimethylbenzenesulfonyl group, introduced by the reaction of an amine with this compound, offers a stable and reliable means of amine protection. Understanding its mechanism of installation and cleavage is crucial for its effective implementation in synthetic strategies.

Mechanism of Action: Protection of Amines

The primary chemical action of this compound is the sulfonylation of a primary or secondary amine to form a stable sulfonamide. This transformation proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the this compound. This forms a transient tetrahedral intermediate. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct. This is essential because, in the absence of a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group yields the stable 2,4-dimethylbenzenesulfonamide.

dot

Experimental Protocols

General Protocol for the Protection of a Primary Amine

This protocol describes a general procedure for the formation of a 2,4-dimethylbenzenesulfonamide from a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.05 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 - 1.2 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-2,4-dimethylbenzenesulfonamide.

dot

Protocol for Reductive Cleavage of 2,4-Dimethylbenzenesulfonamides

Aryl sulfonamides are known for their high stability, often requiring harsh conditions for cleavage. However, modern synthetic methods allow for their reductive cleavage under milder conditions. The following is a representative protocol based on methods developed for the reductive cleavage of secondary sulfonamides, which should be applicable to 2,4-dimethylbenzenesulfonamides.

Materials:

-

N-substituted-2,4-dimethylbenzenesulfonamide (1.0 eq)

-

Samarium(II) iodide (SmI₂) solution in THF (or other suitable reducing agent)

-

Hexamethylphosphoramide (HMPA) (optional, as an additive)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated aqueous potassium sodium tartrate solution)

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-substituted-2,4-dimethylbenzenesulfonamide (1.0 eq) in anhydrous THF.

-

Addition of HMPA: If required, add HMPA (2.0-4.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Addition of Reducing Agent: Add the samarium(II) iodide solution dropwise to the stirred reaction mixture until the characteristic deep blue color persists, indicating an excess of the reagent.

-

Reaction: Stir the reaction at the same temperature for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.

-

Quenching: Quench the reaction by the addition of a suitable quenching agent, such as saturated aqueous potassium sodium tartrate solution.

-

Work-up: Allow the mixture to warm to room temperature and perform a standard aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing of the combined organic layers, drying, and concentration.

-

Purification: Purify the crude product by column chromatography to isolate the deprotected amine.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of 2,4-dimethylbenzenesulfonamides and the precursor this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| m-Xylene | Chlorosulfonic acid, Anhydrous MgSO₄ | None | 15 | 0.5 | 87.65 | [1] |

Table 2: Synthesis of N-Aryl-2,4-dimethylbenzenesulfonamides

| Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| p-Toluidine | (Not specified) | (Not specified) | Boiling | 10 min | (Not specified, product isolated) | [2] |

| m-Toluidine | (Not specified) | (Not specified) | Boiling | 10 min | (Not specified, product isolated) | [3] |

Spectroscopic Data of a Representative 2,4-Dimethylbenzenesulfonamide

The following data is for N-(2,4-Dimethyl-phenyl)-4-methyl-benzenesulfonamide, which serves as a representative example of the products formed.[4]

Table 3: 1H and 13C NMR Data for N-(2,4-Dimethyl-phenyl)-4-methyl-benzenesulfonamide in CDCl₃

| 1H NMR Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | 13C NMR Chemical Shift (δ, ppm) |

| 7.60 | d, J = 8.0 | Ar-H (tosyl) | 143.7 |

| 7.21 | d, J = 8.0 | Ar-H (tosyl) | 136.9 |

| 7.13 | d, J = 8.04 | Ar-H (dimethylphenyl) | 136.4 |

| 6.93–6.88 | m | Ar-H (dimethylphenyl) | 132.2 |

| 6.50 | s | NH | 131.8 |

| 2.38 | s | CH₃ (tosyl) | 131.6 |

| 2.25 | s | CH₃ (dimethylphenyl) | 129.7 (2C) |

| 1.95 | s | CH₃ (dimethylphenyl) | 127.6 |

| 127.3 (2C) | |||

| 125.3 | |||

| 21.7 | |||

| 21.0 | |||

| 17.6 |

Comparative Analysis with Other Sulfonyl Protecting Groups

The choice of a sulfonyl protecting group depends on the specific requirements of the synthetic route, including the stability needed and the conditions available for deprotection.

Table 4: Comparison of Sulfonyl Protecting Groups

| Protecting Group | Abbreviation | Key Features | Deprotection Conditions |

| 2,4-Dimethylbenzenesulfonyl | Dimesyl | High stability to acidic and basic conditions. Electron-donating methyl groups may slightly increase the electron density on the sulfur compared to tosyl, potentially affecting reactivity. | Reductive cleavage (e.g., SmI₂, Na/NH₃, Mg/MeOH). Generally requires strong reducing conditions. |

| p-Toluenesulfonyl | Tosyl (Ts) | Very high stability, widely used. Stable to a broad range of reaction conditions.[5] | Reductive cleavage (e.g., Na/NH₃, H₂/Raney Ni), strong acid (HBr/AcOH), Mg/MeOH.[6][7] |

| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Electron-withdrawing nitro group facilitates cleavage via nucleophilic aromatic substitution.[8] Less stable to some nucleophiles and reducing agents compared to tosyl. | Mildly nucleophilic conditions, typically with a thiol and a base (e.g., PhSH/K₂CO₃).[8][9] |

dot

The 2,4-dimethylbenzenesulfonyl group is structurally similar to the more common tosyl group and is expected to exhibit a comparable high level of stability. The two methyl groups are electron-donating, which might slightly decrease the acidity of the N-H proton of the resulting sulfonamide compared to a tosylamide. The choice between a dimesyl and a tosyl group may be dictated by the availability of the corresponding sulfonyl chloride or by subtle differences in the crystalline nature or solubility of the protected intermediates. For syntheses requiring facile deprotection under mild conditions, a nosyl group is generally preferred.

Conclusion

This compound is a robust and effective reagent for the protection of primary and secondary amines. Its mechanism of action involves a base-mediated nucleophilic substitution to form a highly stable sulfonamide. While the installation is straightforward, the cleavage of the resulting 2,4-dimethylbenzenesulfonamide requires strong reductive conditions, a characteristic it shares with the widely used tosyl group. This technical guide provides the foundational knowledge, experimental protocols, and comparative context necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Toluenesulfonamides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 2,4-Dimethylbenzenesulfonyl chloride

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an important organic intermediate, plays a crucial role in the synthesis of various pharmaceuticals and specialty chemicals. Its utility primarily stems from the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the prevalent synthetic route to this compound, focusing on the chlorosulfonation of m-xylene. It offers detailed experimental protocols, a comparative summary of quantitative data, and a visualization of the reaction pathway to support researchers in its effective preparation.

Core Synthesis Pathway: Chlorosulfonation of m-Xylene

The most common and direct method for the preparation of this compound is the electrophilic aromatic substitution reaction between m-xylene and chlorosulfonic acid.[1][2][3] In this reaction, the electron-rich aromatic ring of m-xylene is attacked by the strongly electrophilic sulfur trioxide, which can be considered to be generated in situ from chlorosulfonic acid. The methyl groups on the benzene ring are activating and direct the incoming sulfonyl chloride group to the ortho and para positions. Due to steric hindrance from the two methyl groups, the substitution occurs predominantly at the 4-position.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, adapted from cited literature.

Protocol 1: Synthesis using Dichloromethane as a Solvent

This protocol describes the synthesis of this compound via the chlorosulfonation of m-xylene in the presence of dichloromethane as a solvent.[3]

-

Materials:

-

m-Xylene (500 g, 4.7 mol)

-

Dichloromethane (1000 ml)

-

Chlorosulfonic acid (1100 g, 9.4 mol)

-

Water (3000 ml)

-

Brine solution

-

-

Procedure:

-

A solution of m-xylene in dichloromethane is prepared in a suitable reaction vessel.

-

The solution is cooled to 10°C.

-

Chlorosulfonic acid is added dropwise to the cooled solution over a period of 4 hours, while maintaining the temperature of the reaction mixture at 10°C.

-

The resulting mixture is stirred for an additional 1.5 hours at 10°C.

-

The temperature is then raised to 25°C, and the mixture is stirred for 8 hours.

-

The reaction is quenched by carefully adding the product mixture to 3000 ml of water maintained at 15°C and stirring for 15 minutes.

-

Upon cessation of stirring, a biphasic mixture is obtained. The lower organic layer is separated.

-

The organic layer is washed with brine.

-

Dichloromethane is removed by distillation, and the residue is dried under reduced pressure (50 mm Hg) at 45°C to yield this compound as a light yellow oil.

-

Protocol 2: Synthesis with the Aid of a Dehydrating Agent

This protocol details a method for preparing this compound using a dehydrating agent.[2]

-

Materials:

-

m-Xylene (2.65 kg)

-

Anhydrous potassium sulfate (0.05 kg)

-

Chlorosulfonic acid (3.25 kg initially, then 6 kg)

-

Phosphorus trichloride (0.5 kg)

-

Ice-water mixture (25 kg)

-

-

Procedure:

-

In a 50L reaction kettle, add m-xylene and anhydrous potassium sulfate with stirring.

-

Control the reaction temperature in an ice-water bath at 20°C.

-

Slowly add chlorosulfonic acid (3.25 kg) from a dropping funnel. After the addition is complete, maintain the reaction at 20°C for 0.5 hours.

-

While maintaining the temperature at 20°C, slowly add another 6 kg of chlorosulfonic acid dropwise.

-

Following the second chlorosulfonic acid addition, add phosphorus trichloride (0.5 kg) and keep the temperature at 20°C for 5.0 hours to obtain the sulfonylated material.

-

In a separate 100L glass storage tank, prepare an ice-water mixture (25 kg).

-

Slowly add the sulfonylated material to the ice-water mixture with stirring, ensuring the temperature is maintained below 15°C for 1.0 hour.

-

Transfer the mixture to a separatory funnel and let it stand for 1.0 hour. The lower organic layer containing the product is then separated.

-

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1[3] | Protocol 2[2] |

| Starting Material | m-Xylene | m-Xylene |

| Reagents | Chlorosulfonic acid, Dichloromethane | Chlorosulfonic acid, Anhydrous potassium sulfate, Phosphorus trichloride |

| Scale (m-Xylene) | 500 g (4.7 mol) | 2.65 kg |

| Molar Ratio (m-Xylene:Chlorosulfonic acid) | 1:2 | - |

| Reaction Temperature | 10°C, then 25°C | 20°C |

| Reaction Time | 4h (addition) + 1.5h + 8h | 0.5h + 5.0h |

| Yield | 792 g (82.5%) | Not specified |

| Purity (by GC) | 99.04% | Not specified |

| Final Product Form | Light yellow oil | Organic layer |

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from m-xylene to this compound.

Caption: from m-Xylene.

Conclusion

The synthesis of this compound is most effectively achieved through the chlorosulfonation of m-xylene. The provided protocols offer detailed guidance for its preparation, and the comparative data allows for an informed selection of the synthetic route based on desired scale, purity, and available resources. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity. The methodologies and data presented in this guide are intended to support researchers and professionals in the successful synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 2,4-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2,4-dimethylbenzenesulfonyl chloride. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility, provides a general experimental protocol for determining solubility, and includes comparative data for structurally similar compounds.

Compound Profile: this compound

This compound is an aromatic sulfonyl chloride compound. It serves as a key reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. Understanding its physical properties and solubility is crucial for its effective use in reaction chemistry and drug development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 609-60-9 |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Melting Point | 28-33 °C |

| Boiling Point | 82 °C at 0.4 mmHg |

| Density (Predicted) | 1.290 ± 0.06 g/cm³ |

| Appearance | Off-white solid |

| Moisture Sensitivity | Sensitive to moisture |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various organic solvents is not widely published. However, qualitative information is available.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

It is important to note that this compound is highly reactive towards nucleophilic solvents such as water, alcohols, and amines. In these cases, the compound does not dissolve but rather undergoes a chemical reaction, typically solvolysis, to form the corresponding sulfonic acid or its derivatives. Therefore, it is considered incompatible with these reactive solvents.

Comparative Solubility of Structurally Similar Compounds

To provide further context, the solubility of structurally related sulfonyl chlorides, benzenesulfonyl chloride and p-toluenesulfonyl chloride, is presented below. This information can be used as a general guide for solvent selection.

Table 3: Qualitative Solubility of Benzenesulfonyl Chloride and p-Toluenesulfonyl Chloride

| Compound | Solvent | Solubility |

| Benzenesulfonyl Chloride | Water | Insoluble (reacts)[1][2][3][4] |

| Diethyl Ether | Soluble[1][2][4][5] | |

| Chloroform | Soluble[1] | |

| Benzene | Soluble[1] | |

| Ethanol | Soluble (reacts)[4] | |

| Dichloromethane | Soluble[2] | |

| DMF | Soluble[5] | |

| Acetonitrile | Soluble[5] | |

| p-Toluenesulfonyl Chloride | Water | Insoluble (reacts)[6][7][8][9] |

| Benzene | Freely Soluble[6][7][8] | |

| Ethanol | Freely Soluble (reacts)[6][7][8] | |

| Diethyl Ether | Freely Soluble[7][8] | |

| Chloroform | Freely Soluble[6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the principles of the OECD Test Guideline 105 for water solubility and standard laboratory practices for organic solvents, can be adapted.[10][11][12][13][14] Given the reactivity of this compound, it is imperative to use anhydrous solvents and a dry, inert atmosphere.

Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of interest (e.g., chloroform, ethyl acetate, toluene, hexane)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes with inert filters (e.g., PTFE, 0.2 µm)

-

Vials with inert caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Preparation of Saturated Solution (Flask Method): a. Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial under an inert atmosphere. The excess solid should be clearly visible. b. Place the vial in a thermostatically controlled shaker or on a stirrer in a water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., 24-48 hours).

-

Sample Collection and Preparation: a. After equilibrium is reached, cease agitation and allow the excess solid to settle. b. Carefully draw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. c. Immediately filter the solution through an inert syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals. d. Dilute the filtered solution to a known volume with the same anhydrous solvent.

-

Quantification: a. Prepare a series of standard solutions of known concentrations of this compound in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the dissolved compound. c. Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: a. Calculate the concentration in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is thoroughly dried before use.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates a typical synthesis workflow for this compound, as described in the literature.

Caption: Synthesis workflow for this compound.

Logical Flow for Solubility Classification

The following diagram outlines the logical steps for classifying the solubility of an organic compound, which is applicable to this compound.

Caption: Logical flow for the solubility classification of an organic compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 5. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. p-Toluenesulfonyl chloride ReagentPlus�, = 99 98-59-9 [sigmaaldrich.com]

- 7. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. druglead.com [druglead.com]

- 9. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. oecd.org [oecd.org]

Stability of 2,4-Dimethylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,4-dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis. The document outlines the principal degradation pathways, provides guidance on handling and storage, and presents detailed exemplary protocols for assessing its stability. While specific experimental stability data for this compound is not extensively available in public literature, this guide extrapolates from data on structurally related arylsulfonyl chlorides to provide a robust framework for its use.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and thermal decomposition. As with other arylsulfonyl chlorides, the presence of two electron-donating methyl groups on the benzene ring is expected to influence the reactivity of the sulfonyl chloride moiety.

Hydrolytic Stability: The primary degradation pathway for this compound is hydrolysis. In the presence of water or moisture, it reacts to form 2,4-dimethylbenzenesulfonic acid and hydrochloric acid. This reaction is generally rapid for arylsulfonyl chlorides.[1][2][3] The rate of hydrolysis is influenced by pH, temperature, and the solvent system.[4][5]

Thermal Stability: Exposure to elevated temperatures can cause the decomposition of this compound. Thermal degradation can lead to the release of hazardous gases, including oxides of sulfur (SOx) and hydrogen chloride (HCl).[1]

Quantitative Stability Data

Specific quantitative stability data for this compound is scarce in peer-reviewed literature. However, data from analogous compounds can provide valuable insights. The table below summarizes relevant data for benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride, which can serve as benchmarks. It is anticipated that the two electron-donating methyl groups in this compound may slightly decrease the rate of nucleophilic attack (hydrolysis) compared to the unsubstituted benzenesulfonyl chloride.

| Compound | Stability Parameter | Value | Conditions | Reference |

| Benzenesulfonyl Chloride | Hydrolysis Half-Life | 5.1 minutes | 1% aqueous dioxane, 21°C | [6] |

| S-Cl Bond Dissociation Enthalpy | 295 kJ mol⁻¹ | Photoacoustic Calorimetry | [5] | |

| 4-Methylbenzenesulfonyl chloride | Hydrolysis Half-Life | 2.2 minutes | pH 4.0 and 7.0, 25°C | [2] |

| Hydrolysis Half-Life | 2.6 minutes | pH 9.0, 25°C | [2] | |

| Sulfuryl Chloride | Decomposition Temperature | ≥ 100 °C | Not specified | |

| Aryl Sulfonyl Chloride Analog | Decomposition | Rapidly decomposes | 130 °C | [7] |

Handling and Storage Recommendations

To ensure the integrity of this compound, stringent handling and storage procedures are necessary.

-

Storage Conditions : Store in a dry, cool, and well-ventilated area in a tightly sealed container.[1] It is recommended to store under an inert atmosphere, such as nitrogen, to prevent exposure to moisture and air.[1][8]

-

Incompatible Materials : Keep away from water, moist air, strong oxidizing agents, and strong bases.[1]

-

Personal Protective Equipment : Due to its corrosive nature, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a chemical fume hood.[1][9]

Experimental Protocols for Stability Assessment

The following sections provide detailed, exemplary methodologies for evaluating the hydrolytic and thermal stability of this compound.

Hydrolytic Stability Assessment

This protocol outlines a method to determine the rate of hydrolysis under controlled conditions.

Objective: To determine the hydrolysis half-life of this compound at various pH values.

Materials and Equipment:

-

This compound

-

Acetonitrile (HPLC grade)

-

Buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

HPLC system with a UV detector and a C18 column

-

Constant temperature water bath or incubator

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Reaction Setup: For each pH value, place a sealed vial containing the buffered solution in a constant temperature bath set to 25°C.

-

Initiation of Reaction: Add a small aliquot of the stock solution to the pre-heated buffer to achieve a final concentration suitable for HPLC analysis. Start a timer immediately.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a vial containing acetonitrile.

-

HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound. The mobile phase and detection wavelength should be optimized for the compound.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to determine the thermal decomposition profile.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Materials and Equipment:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas

-

Analytical balance

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA sample pan.

-

TGA Analysis: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).[1][10]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[7]

Visualizing Stability Assessment and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and chemical processes related to the stability of this compound.

Caption: Workflow for assessing the stability of a chemical compound.

Caption: Primary hydrolysis pathway of this compound.

References

- 1. gossmanforensics.com [gossmanforensics.com]

- 2. [PDF] The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Semantic Scholar [semanticscholar.org]

- 3. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-二甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

Methodological & Application

Application Notes and Protocols: 2,4-Dimethylbenzenesulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzenesulfonyl chloride serves as a crucial building block in the synthesis of sulfonamides, a class of compounds with significant therapeutic value. The sulfonamide functional group is a key pharmacophore in a wide range of drugs, exhibiting antibacterial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory activities. The incorporation of the 2,4-dimethylphenyl moiety can modulate the physicochemical properties of the resulting sulfonamide, such as lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic characteristics. These application notes provide detailed protocols for the synthesis of N-substituted-2,4-dimethylbenzenesulfonamides and explore their relevance in targeting key biological pathways.

General Reaction Scheme